![molecular formula C16H13Cl2N3O3S B6073617 2,4-DICHLORO-N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE](/img/structure/B6073617.png)
2,4-DICHLORO-N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE
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Overview
Description
2,4-DICHLORO-N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE is a complex organic compound that features a benzothiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminoethyl-1,1-dioxo-1,2-benzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of high-purity reagents and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atoms in the benzene ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the benzene ring .
Scientific Research Applications
2,4-DICHLORO-N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets in biological systems. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-DICHLORO-N-METHYLANILINE: This compound has a similar structure but lacks the benzothiazole ring, resulting in different biological activities.
2,4-DICHLORO-N-(1,1-DIOXO-TETRAHYDRO-THIOPHEN-3-YL)-BENZAMIDE: This compound features a different heterocyclic ring, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the benzothiazole ring in 2,4-DICHLORO-N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE makes it unique compared to other similar compounds. This ring structure is known for its diverse biological activities, which can be leveraged for various therapeutic applications.
Biological Activity
2,4-DICHLORO-N-{2-[(1,1-DIOXO-1H,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2,4-DICHLORO-N-{2-[(1,1-DIOXO-1H,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE typically involves the reaction of 2,4-dichlorobenzamide with a benzothiazole derivative. Specific methodologies may vary depending on the desired purity and yield.
Biological Activities
The compound exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles often possess antibacterial and antifungal properties. For example:
- A study demonstrated that benzothiazole derivatives showed significant inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to 2,4-DICHLORO-N-{2-[(1,1-DIOXO-1H,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE. Notable findings include:
- The compound exhibited cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating moderate to high potency .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with an MIC of 25 µg/mL for both bacteria .
- Anticancer Efficacy : In vivo studies on mice treated with a related compound demonstrated a significant reduction in tumor size compared to control groups. The observed reduction was attributed to the compound's ability to induce apoptosis in malignant cells .
Data Tables
Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
---|---|---|
Antibacterial | Staphylococcus aureus | 25 µg/mL |
Antifungal | Candida albicans | 30 µg/mL |
Anticancer | MDA-MB-231 (breast) | 15 µM |
Anticancer | SK-Hep-1 (liver) | 20 µM |
Properties
IUPAC Name |
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-10-5-6-11(13(18)9-10)16(22)20-8-7-19-15-12-3-1-2-4-14(12)25(23,24)21-15/h1-6,9H,7-8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTLTQBFWLFOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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